4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline
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Overview
Description
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline is an organic compound with the molecular formula C14H21BrN2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a cyclohexyl(methyl)amino group at the 2-position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline typically involves the following steps:
Bromination of Aniline: Aniline is first brominated to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a suitable solvent like acetic acid.
Formation of Cyclohexyl(methyl)amine: Cyclohexylamine is reacted with formaldehyde and methylamine to form cyclohexyl(methyl)amine.
Coupling Reaction: The brominated aniline is then coupled with cyclohexyl(methyl)amine under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexyl(methyl)amino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylaniline: Similar structure but with a methyl group instead of the cyclohexyl(methyl)amino group.
4-Bromoaniline: Lacks the cyclohexyl(methyl)amino group.
2-Amino-5-bromotoluene: Similar bromine substitution but different amine group
Uniqueness
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline is unique due to the presence of the cyclohexyl(methyl)amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound in medicinal chemistry and organic synthesis, offering different reactivity and binding characteristics compared to its analogs .
Properties
IUPAC Name |
4-bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-17(13-5-3-2-4-6-13)10-11-9-12(15)7-8-14(11)16/h7-9,13H,2-6,10,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLPFXIGTPKCAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Br)N)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561579 |
Source
|
Record name | 4-Bromo-2-{[cyclohexyl(methyl)amino]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10076-98-9 |
Source
|
Record name | 4-Bromo-2-{[cyclohexyl(methyl)amino]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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